[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
Overview
Description
The compound , “[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol”, is a subject of interest due to its unique chemical structure and potential applications in various fields of chemistry. Its synthesis, molecular structure, chemical reactions, physical and chemical properties have been explored to understand its characteristics and functionalities.
Synthesis Analysis
A versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, which are closely related to the compound of interest, has been developed using Prins-type cyclization reaction catalyzed by hafnium triflate. This method shows high yields for various substrates including functionalized benzaldehydes and heteroaromatic carbaldehydes under optimized conditions (Nakamura et al., 2009).
Molecular Structure Analysis
Crystal structure and biological activity studies have been conducted on compounds with similar cyclohexene structures. These studies involve single-crystal X-ray diffraction to understand the molecular arrangement and the interactions between molecules. The crystal structure analysis reveals the non-planar conformation and one-dimensional chain structure facilitated by hydrogen bonding interaction (Yuan et al., 2017).
Chemical Reactions and Properties
Research on the self-assembly between C2-symmetric cyclohexamers and paddle-wheel dinuclear copper units highlights the unique chemical properties and potential for forming 1D polymer chains, demonstrating the compound's ability to participate in complex chemical reactions (Chemical communications, 2006).
Physical Properties Analysis
Studies on the hydrogen bonding and molecular aggregates in liquid methanol, ethanol, and 1-propanol provide insights into the physical properties of compounds containing cyclohexene and methanol functional groups. These studies reveal the impact of molecular structure on the morphology of clusters and their distribution, which is crucial for understanding the physical behavior of the compound in different environments (Vrhovšek et al., 2011).
Chemical Properties Analysis
The enantioselective synthesis and study of cyclohexene derivatives highlight the compound's chemical properties, specifically focusing on its ability to undergo various chemical reactions while maintaining specific configurations. Such studies are pivotal for exploring the compound's applications in synthesis and catalysis (Yamada et al., 2006).
Scientific Research Applications
Catalysis and Synthesis
A study by Anjibabu et al. (2013) highlights the use of [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol in catalysis. They demonstrated a smooth coupling with various aldehydes to afford 3-oxabicyclo[3.3.1]non-7-ene through 3,5-oxonium-ene cyclization. This reaction, facilitated by heteropoly acid catalysts, offers a simple, environmentally friendly method for synthesis under mild conditions (Anjibabu et al., 2013).
Chiral Ligand Development
Alvarez-Ibarra et al. (2010) explored the synthesis of chiral ligands based on cyclohexylmethanol derivatives. They synthesized enantiopure β-amino alcohols from rac-alaninol and rac-2-amino-1,1-diphenylpropan-1-ol, leading to novel C(4) or/and C(3)-substituted 2-piperidinylmethanols. These chiral ligands exhibited unique stereocontrol in catalytic reactions, such as the addition of diethylzinc to benzaldehyde, highlighting their potential in asymmetric synthesis (Alvarez-Ibarra et al., 2010).
Advanced Spectroscopy Techniques
Research by Ureña et al. (2012) utilized advanced spectroscopy techniques, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), to analyze the H-bonding networks in chiral alcohols like [(S)-(−)-perillyl alcohol]. This study provided insights into the molecular interactions and structural dynamics of such compounds (Ureña et al., 2012).
Organic Synthesis
A versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives was developed by Nakamura et al. (2009). Their research demonstrated Prins-type cyclization reaction between aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, catalyzed by hafnium triflate, showing its application in organic synthesis (Nakamura et al., 2009).
Potential in Parkinson's Disease Treatment
A study by Ardashov et al. (2011) revealed that a derivative of cyclohexene, specifically (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, exhibited potent antiparkinsonian activity in animal models. This compound showed promise in restoring locomotor and exploratory activities, comparable to the effects of levodopa (Ardashov et al., 2011).
Safety And Hazards
There’s no specific safety and hazard information available for “[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol”.
Future Directions
Given the limited information available, further research and studies are needed to fully understand the properties, synthesis, reactions, and potential applications of “[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol”.
Please note that the information provided is based on the available resources and there might be more comprehensive data in scientific literature or databases not accessible here.
properties
IUPAC Name |
[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTYTMIUWGWIMO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315388 | |
Record name | (+)-Perillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
119.00 to 121.00 °C. @ 11.00 mm Hg | |
Record name | (R)-p-Mentha-1,8-dien-7-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol | |
CAS RN |
57717-97-2 | |
Record name | (+)-Perillyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57717-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Perillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-p-Mentha-1,8-dien-7-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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